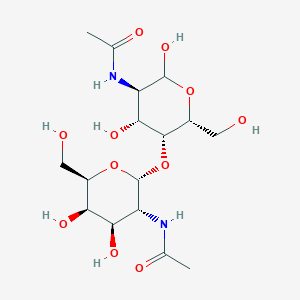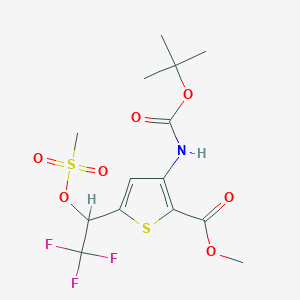
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethylating agents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoroethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives with various substituents. For example:
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the Boc protection and methylsulfonyl group.
Methyl 3-((tert-butoxycarbonyl)amino)-5-ethylthiophene-2-carboxylate: Lacks the trifluoroethyl and methylsulfonyl groups.
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the methylsulfonyl group.
The presence of the trifluoroethyl and methylsulfonyl groups in Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate makes it unique, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H18F3NO7S2 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-methylsulfonyloxyethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H18F3NO7S2/c1-13(2,3)24-12(20)18-7-6-8(26-9(7)11(19)23-4)10(14(15,16)17)25-27(5,21)22/h6,10H,1-5H3,(H,18,20) |
InChI-Schlüssel |
ILBUCTYQDHHLGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)OS(=O)(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)
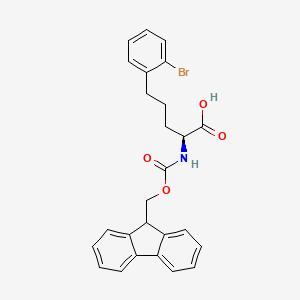
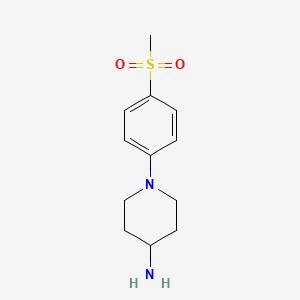
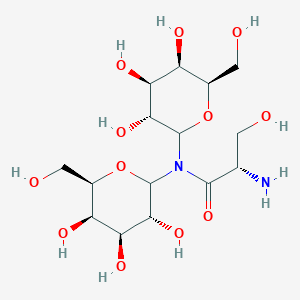
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
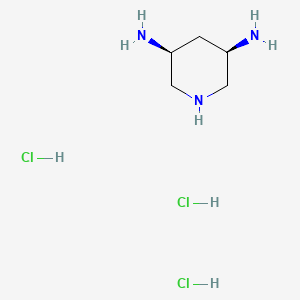
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

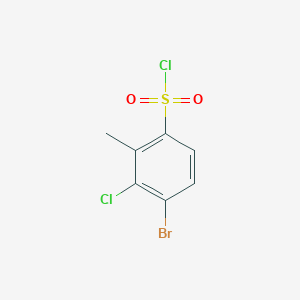
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)

